molecular formula C26H25NaO9 B13840460 3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt

3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt

Cat. No.: B13840460
M. Wt: 504.5 g/mol
InChI Key: KGIQPOMFYOXQJK-HEJOKCJASA-M
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Description

3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt is a chemical compound used as an intermediate in the synthesis of Phloroglucinol Glucuronide Sodium Salt. This compound has applications in preliminary clinical studies, particularly in the treatment of Hodgkin’s disease and melanoma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt involves the protection of hydroxyl groups in phloroglucinol followed by glucuronidation. The benzyl groups are introduced to protect the hydroxyl groups, and the glucuronide moiety is added through a glycosylation reaction. The final product is obtained by deprotection and purification steps.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases like Hodgkin’s disease and melanoma.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cell proliferation and apoptosis. The glucuronide moiety enhances its solubility and bioavailability, facilitating its therapeutic action.

Comparison with Similar Compounds

Similar Compounds

    Phloroglucinol Glucuronide Sodium Salt: A closely related compound used in similar clinical studies.

    Benzylated Derivatives: Other benzylated derivatives of phloroglucinol with varying biological activities.

Uniqueness

3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt is unique due to its specific structure, which allows for targeted interactions with molecular pathways. Its benzyl groups provide stability, while the glucuronide moiety enhances solubility and bioavailability, making it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C26H25NaO9

Molecular Weight

504.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[3,5-bis(phenylmethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C26H26O9.Na/c27-21-22(28)24(25(30)31)35-26(23(21)29)34-20-12-18(32-14-16-7-3-1-4-8-16)11-19(13-20)33-15-17-9-5-2-6-10-17;/h1-13,21-24,26-29H,14-15H2,(H,30,31);/q;+1/p-1/t21-,22-,23+,24-,26+;/m0./s1

InChI Key

KGIQPOMFYOXQJK-HEJOKCJASA-M

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OCC4=CC=CC=C4.[Na+]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OCC4=CC=CC=C4.[Na+]

Origin of Product

United States

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